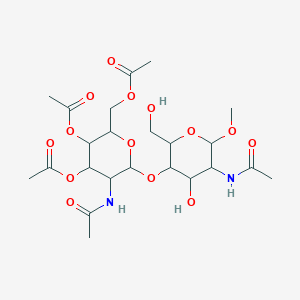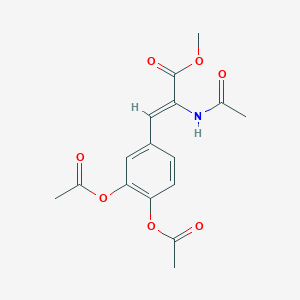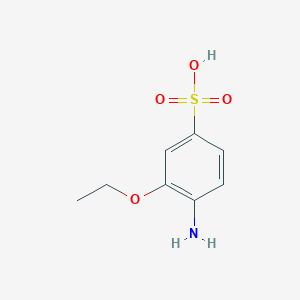
2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1H-3,1-benzoxazine-2,4-quinone is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable target for synthetic and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- typically involves the reaction of isatic anhydride with various amines. One common method includes the use of 2-aminoarylnitriles, aldehydes, and diaryliodonium salts in a three-component reaction . Another approach involves the Pd-catalyzed carbonylation of 2-bromoanilines with aryl isocyanates .
Industrial Production Methods: Industrial production of this compound may employ catalytic systems based on metals such as palladium or gold. The use of molecular iodine and silver salts has also been reported for the synthesis of 4-alkylidene-3,1-benzoxazines . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1H-3,1-benzoxazine-2,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-1H-3,1-benzoxazine-2,4-quinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its antibacterial, antifungal, and neuroprotective properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-amino- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and immune responses.
Vergleich Mit ähnlichen Verbindungen
Benzoxazinone: Similar structure but lacks the amino group, leading to different chemical properties and applications.
Quinazolinone: Contains a similar fused ring system but with different functional groups, resulting in distinct biological activities.
Uniqueness: 5-Amino-1H-3,1-benzoxazine-2,4-quinone is unique due to the presence of both amino and quinone functionalities, which impart a combination of reactivity and biological activity not found in closely related compounds.
Eigenschaften
IUPAC Name |
5-amino-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,9H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXMFITVJIPGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)OC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide](/img/structure/B7796904.png)













